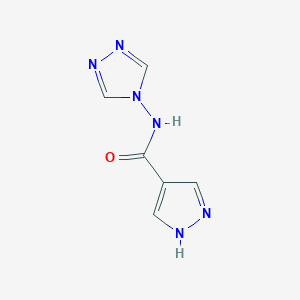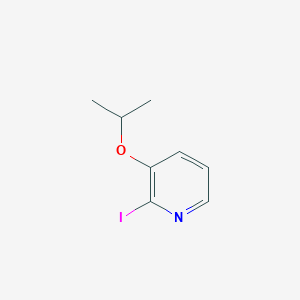
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains both triazole and pyrazole rings. These structures are known for their significant biological activities and are commonly used in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and pharmaceutical development.
Applications De Recherche Scientifique
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
Target of Action
The primary target of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is the corrosion process on mild steel surfaces . The compound acts as a corrosion inhibitor, interacting with the steel surface to prevent the corrosive action of hydrochloric acid .
Mode of Action
This compound interacts with its target through a process of adsorption . The compound is structurally modified from a weak corrosion inhibitor molecule, 4-amino 1,2,4 triazole (AT), through the attachment of an octanoyl chain as the hydrophobic tail . This modification changes the adsorption mechanism from physisorption to chemisorption, leading to a significant enhancement of the corrosion inhibition efficiency . The compound’s molecules chemisorb on the steel surface through nitrogen atoms of the triazole ring, resulting in the formation of a self-assembled monolayer (SAM) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the corrosion process . By forming a protective layer on the steel surface, the compound disrupts the normal corrosion process, preventing the destructive effects of hydrochloric acid .
Pharmacokinetics
bioavailability on the steel surface is high. The compound exhibits a temperature-independent inhibition efficiency of more than 99% in the 30-60°C range .
Result of Action
The result of the action of this compound is the significant reduction of corrosion on mild steel surfaces . The compound’s high inhibition efficiency leads to the formation of a protective layer on the steel surface, which effectively shields the metal from the corrosive action of hydrochloric acid .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The compound exhibits a temperature-independent inhibition efficiency, maintaining high effectiveness in a wide temperature range (30-60°c) . This suggests that the compound’s action, efficacy, and stability are robust against variations in environmental temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method includes the cyclization of hydrazides with appropriate aldehydes or ketones to form the triazole ring. The pyrazole ring can be synthesized through the reaction of hydrazines with β-diketones. These rings are then coupled under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole derivatives: Used in anti-inflammatory and analgesic medications
Uniqueness
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is unique due to its dual ring structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This dual functionality enhances its potential as a versatile therapeutic agent .
Propriétés
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c13-6(5-1-7-8-2-5)11-12-3-9-10-4-12/h1-4H,(H,7,8)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLKDDZCNLZRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)



![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)





![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)


